Safranal

Catalog No.
S567495
CAS No.
116-26-7
M.F
C10H14O
M. Wt
150.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Safranal

CAS Number

116-26-7

Product Name

Safranal

IUPAC Name

2,6,6-trimethylcyclohexa-1,3-diene-1-carbaldehyde

Molecular Formula

C10H14O

Molecular Weight

150.22 g/mol

InChI

InChI=1S/C10H14O/c1-8-5-4-6-10(2,3)9(8)7-11/h4-5,7H,6H2,1-3H3

InChI Key

SGAWOGXMMPSZPB-UHFFFAOYSA-N

SMILES

CC1=C(C(CC=C1)(C)C)C=O

solubility

Insoluble in water; soluble in oils
Miscible at room temperature (in ethanol)

Synonyms

2,6,6-Trimethyl-1,3-cyclohexadiene-1-carboxaldehyde; 2,2,6-Trimethyl-4,6-cyclohexadien-1-aldehyde; 2,6,6-Trimethyl-1,3-cyclohexadiene-1-aldehyde;

Canonical SMILES

CC1=C(C(CC=C1)(C)C)C=O

Antioxidant and Anti-inflammatory Properties:

Safranal exhibits antioxidant and anti-inflammatory properties. Studies have shown that it can reduce oxidative stress and inflammation in various models, including:

  • Age-induced oxidative damage: In rats, safranal administration was found to suppress age-induced oxidative damage and improve the antioxidant defense system [Source: National Institutes of Health (.gov) ].
  • Diabetes: Studies in diabetic rats suggest that safranal can lower blood sugar levels and improve antioxidant activity [Source: National Institutes of Health (.gov) ].

Neurological Applications:

Research is ongoing to explore the potential benefits of safranal in neurological disorders like:

  • Depression: Studies suggest that safranal may have antidepressant effects comparable to conventional medications in treating mild to moderate depression [Source: National Institutes of Health (.gov) ].
  • Seizures: Studies in mice indicate that safranal may have anticonvulsant properties, offering potential benefits in managing seizures [Source: National Institutes of Health (.gov) ].
  • Neurodegenerative diseases: Preliminary research suggests that safranal may have neuroprotective effects, potentially benefiting conditions like Alzheimer's disease and Parkinson's disease. However, more research is needed in this area [Source: National Institutes of Health (.gov) ].

Other Potential Applications:

Safranal is being investigated for its potential applications in various other areas, including:

  • Cancer: Studies suggest that safranal may exhibit anti-cancer properties, but further research is needed to understand its mechanisms and potential clinical applications [Source: National Institutes of Health (.gov) ].
  • Cardiovascular health: Research suggests that safranal may have cardioprotective effects by modulating oxidative stress, but more studies are needed to confirm its efficacy [Source: National Institutes of Health (.gov) ].

Safranal is an organic compound recognized as the primary aromatic component of saffron, derived from the stigmas of the Crocus sativus flower. It is chemically classified as 2,2,6-trimethyl-4,6-cyclohexadiene-1-carbaldehyde and is responsible for saffron's distinctive sweet, spicy, and floral aroma with a slightly bitter taste. Safranal is believed to be a degradation product of the carotenoid zeaxanthin, formed through the intermediate picrocrocin during the drying process of saffron .

The mechanisms underlying safranal's potential health benefits are still under investigation. Here are some proposed mechanisms:

  • Antioxidant activity: Safranal's conjugated system and delocalized electrons might contribute to its free radical scavenging activity [].
  • Anticancer properties: Studies suggest safranal disrupts cancer cell microtubule assembly, potentially inhibiting cell division [].
  • Antidepressant effects: Safranal may interact with GABA receptors in the brain, influencing mood regulation [].
, including:

  • Oxidation Reactions: Safranal can be oxidized thermally using m-chloroperbenzoic acid or photochemically with hydrogen peroxide to form safranal epoxide, which has potential therapeutic applications .
  • Grignard Reactions: The synthesis of safranal can involve Grignard reagents in organic solvents like tetrahydrofuran, demonstrating its reactivity in forming complex organic structures .

Safranal exhibits a range of biological activities:

  • Anticonvulsant Properties: It acts as an agonist at gamma-aminobutyric acid A receptors, showing effectiveness in animal models for seizure management .
  • Antioxidant Activity: Safranal possesses high antioxidant properties, helping to combat oxidative stress in cells .
  • Cytotoxicity: In vitro studies indicate that safranal induces cell death in various cancer cell lines by disrupting microtubule dynamics, highlighting its potential as an anticancer agent .
  • Antidepressant Effects: Preliminary studies suggest that safranal may have antidepressant effects based on animal models and pilot studies in humans .

Various methods for synthesizing safranal have been explored:

  • Diels-Alder Reaction: One synthetic route involves a Diels-Alder reaction between 3-methyl-2-butenal and 4-methoxypenta-1,3-diene to produce precursors for safranal .
  • Grignard Synthesis: Another method utilizes Grignard reagents in tetrahydrofuran or diethyl ether to create safranal through a series of reactions involving alkyl halides and carbonyl compounds .

Safranal has multiple applications across various fields:

  • Flavoring Agent: Used primarily in food products for its unique flavor profile.
  • Fragrance Industry: Incorporated into perfumes and cosmetics due to its pleasant aroma.
  • Pharmaceuticals: Explored for its potential therapeutic properties, including anticancer and antidepressant effects .
  • Natural Remedies: Investigated for use in traditional medicine due to its antioxidant and neuroprotective properties .

Research on safranal's interactions includes:

  • Drug Interactions: Studies are ongoing to assess how safranal interacts with various drugs and its potential synergistic effects when combined with other therapeutic agents.
  • Biological Pathways: Investigations into how safranal affects cellular pathways related to cancer proliferation and neuroprotection are crucial for understanding its full therapeutic potential .

Several compounds share structural or functional similarities with safranal. Here are some notable examples:

Compound NameStructure SimilarityUnique Properties
Beta-cyclocitralStructural precursorPrecursor to safranal; involved in aroma
PicrocrocinIntermediateBitter taste; contributes to saffron's flavor
3,3-Dimethyl-1-indanoneOrganoleptic similarityCan replace safranal in fragrances
CrocetinRelated carotenoidExhibits antioxidant properties

Safranal's uniqueness lies in its specific aroma profile and its diverse biological activities, distinguishing it from these similar compounds. Its effectiveness as both a flavoring agent and a potential therapeutic compound makes it particularly valuable in both culinary and medicinal contexts.

Apocarotenoid Biosynthetic Pathways in Crocus sativus

The biosynthetic pathway leading to safranal formation in Crocus sativus represents a sophisticated example of apocarotenoid metabolism, where the cleavage of specific carotenoid precursors yields diverse secondary metabolites with distinct biological functions. The pathway originates from zeaxanthin, a widespread xanthophyll carotenoid that serves as the common precursor for multiple apocarotenoid compounds including crocins, picrocrocin, and ultimately safranal. This biosynthetic route demonstrates remarkable specificity in terms of enzymatic cleavage sites and subsequent metabolic transformations.

The initial step in the pathway involves the symmetric oxidative cleavage of zeaxanthin at the 7,8 and 7',8' double bonds, catalyzed by carotenoid cleavage dioxygenase 2, which generates crocetin dialdehyde and 3-hydroxyl-beta-cyclocitral as primary products. The 3-hydroxyl-beta-cyclocitral intermediate represents a crucial branch point in the pathway, as it undergoes further enzymatic modifications leading to the formation of 2,6,6-trimethyl-4-hydroxy-1-carboxaldehyde-1-cyclohexene, commonly referred to as HTCC. This compound serves as the immediate precursor for both picrocrocin and safranal formation.

The conversion of HTCC to picrocrocin occurs through glycosylation reactions mediated by specific uridine diphosphate glycosyltransferases, particularly UGT709G1, which demonstrates high catalytic efficiency toward HTCC substrates. Picrocrocin accumulates in the stigma tissue as a stable storage form, where it remains until processing conditions trigger its conversion to safranal. The final transformation from picrocrocin to safranal represents a critical step that occurs during the drying and processing of saffron stigmas, where the action of beta-glucosidase liberates the aglycone HTCC, which subsequently undergoes dehydration to yield safranal.

Enzymatic Regulation: Role of Carotenoid Cleavage Dioxygenase 2, Uridine Diphosphate Glycosyltransferases, and Aldehyde Dehydrogenases

The enzymatic machinery governing safranal biosynthesis involves a coordinated network of specialized enzymes, each contributing to specific transformations within the pathway. Carotenoid cleavage dioxygenase 2 functions as the primary regulatory enzyme, exhibiting remarkable substrate specificity for zeaxanthin while demonstrating the ability to cleave other xanthophyll substrates such as lutein. This enzyme localizes to the plastids and possesses structural features characteristic of the carotenoid cleavage dioxygenase family, including a conserved beta-propeller structure essential for catalytic activity.

The regiospecificity of carotenoid cleavage dioxygenase 2 ensures consistent cleavage at the 7,8 position adjacent to 3-hydroxyl-beta-ionone rings, regardless of variations in the apocarotenal polyene chain length. This specificity proves crucial for maintaining pathway flux toward safranal precursors rather than alternative apocarotenoid products. Expression analysis reveals that this enzyme demonstrates highest activity during the orange stage of stigma development, coinciding with maximal crocetin accumulation and the initiation of apocarotenoid biosynthesis.

Uridine diphosphate glycosyltransferases play multifaceted roles in the safranal biosynthetic pathway, with UGT709G1 specifically identified as the enzyme responsible for picrocrocin formation through HTCC glycosylation. This enzyme exhibits exceptional catalytic efficiency toward HTCC substrates, making it particularly suited for the biosynthesis of picrocrocin, the direct precursor of safranal. The identification of UGT709G1 represents a significant breakthrough in understanding the complete biosynthetic pathway, as it provides the missing link between carotenoid cleavage products and the formation of taste and aroma compounds.

Additional uridine diphosphate glycosyltransferases, including UGT74AD1, contribute to crocetin glycosylation for crocin formation, demonstrating the complexity of glycosylation reactions within the overall apocarotenoid biosynthetic network. These enzymes exhibit cytoplasmic localization and association with cytoskeleton-like structures, suggesting coordinated regulation of glycosylation activities throughout the cell.

Aldehyde dehydrogenases, particularly ALDH3I1, serve essential functions in the pathway by converting crocetin dialdehyde to crocetin, though their direct involvement in safranal biosynthesis remains limited to potential secondary roles in aldehyde metabolism. ALDH3I1 demonstrates high specificity for crocetin dialdehyde and long-chain apocarotenals, localizing to the endoplasmic reticulum where it contributes to the overall metabolic flux through the apocarotenoid pathway.

EnzymeSubstrateProductLocalizationCatalytic Efficiency
Carotenoid Cleavage Dioxygenase 2ZeaxanthinCrocetin dialdehyde + 3-hydroxyl-beta-cyclocitralPlastidsHigh specificity for zeaxanthin
UGT709G1HTCCPicrocrocinCytoplasmHigh efficiency toward HTCC
UGT74AD1CrocetinCrocins 1 and 2'CytoplasmHigh specificity for crocetin
ALDH3I1Crocetin dialdehydeCrocetinEndoplasmic reticulumHigh specificity for crocetin dialdehyde

Genetic Engineering for Enhanced Safranal Production

Genetic engineering approaches for safranal production have emerged as promising alternatives to traditional saffron cultivation, offering potential solutions to the limitations imposed by the labor-intensive nature of saffron harvesting and the restricted geographic conditions required for Crocus sativus cultivation. Multiple heterologous expression systems have been developed, including bacterial, yeast, microalgal, and plant-based platforms, each presenting unique advantages and challenges for safranal production.

Escherichia coli systems have demonstrated successful expression of key pathway enzymes, with carotenoid cleavage dioxygenase 2 showing activity when expressed in zeaxanthin-accumulating bacterial strains. These systems enable the production of crocetin dialdehyde from zeaxanthin, providing a foundation for subsequent enzymatic modifications leading to safranal formation. The bacterial platform offers advantages in terms of rapid growth rates and well-established genetic manipulation techniques, though challenges remain in achieving optimal enzyme expression levels and maintaining pathway flux.

Saccharomyces cerevisiae represents another significant platform for safranal production, with engineered strains capable of producing both crocins and picrocrocin through heterologous expression of Crocus sativus enzymes. Yeast systems provide eukaryotic cellular machinery that may better support the complex post-translational modifications required for optimal enzyme function, while offering scalable fermentation processes suitable for industrial applications.

Plant-based systems, particularly Nicotiana benthamiana, have shown remarkable promise for safranal production through virus-driven expression systems. These approaches achieve rapid accumulation of apocarotenoids, with picrocrocin levels reaching 0.8% of leaf dry weight within two weeks of infection with recombinant tobacco etch potyvirus expressing carotenoid cleavage dioxygenase 2. The plant system offers the advantage of utilizing endogenous carotenoid biosynthetic machinery while providing cellular compartmentalization similar to that found in Crocus sativus.

Production SystemHost OrganismMaximum YieldTime FrameKey Advantages
BacterialEscherichia coliCrocetin dialdehyde productionDaysRapid growth, genetic tractability
YeastSaccharomyces cerevisiaeCrocins and picrocrocinDays to weeksEukaryotic processing, scalability
Plant viralNicotiana benthamiana0.8% picrocrocin (dry weight)2 weeksNatural compartmentalization
MicroalgaeDunaliella salinaHigh beta-carotene substrateWeeksHigh carotenoid content, photosynthetic

Microalgal systems, particularly Dunaliella salina, present unique opportunities for safranal production due to their naturally high beta-carotene content, which provides abundant substrate for apocarotenoid biosynthesis. These photosynthetic organisms offer sustainable production methods that utilize light energy for both biomass generation and metabolite accumulation, potentially reducing production costs compared to heterotrophic systems.

Recent advances in metabolic engineering have focused on combinatorial approaches that co-express multiple pathway enzymes to enhance overall safranal precursor production. Co-expression of carotenoid cleavage dioxygenase 2 with additional carotenogenic enzymes, such as Pantoea ananatis phytoene synthase and Crocus sativus beta-carotene hydroxylase 2, has demonstrated synergistic effects in increasing crocin accumulation, suggesting similar benefits for safranal production pathways.

The optimization of genetic engineering approaches requires careful consideration of enzyme expression ratios, cellular localization of pathway components, and metabolic flux balancing to prevent bottlenecks in safranal biosynthesis. Emerging strategies include the use of synthetic biology tools for pathway optimization, development of inducible expression systems for temporal control of enzyme production, and engineering of enhanced enzyme variants with improved catalytic properties for industrial applications.

Neuroprotective Mechanisms in Ischemic Stroke

Safranal demonstrates robust neuroprotective effects in experimental models of cerebral ischemia. In transient middle cerebral artery occlusion/reperfusion (MCAO/R) rat models, safranal administration (40 mg/kg) significantly reduced infarct volume by 45–60% and improved neurological scores by modulating oxidative stress markers [1] [3]. The compound attenuated thiobarbituric acid reactive substances (TBARS) by 30–40% while elevating total sulfhydryl (SH) content and antioxidant capacity (measured via FRAP assay) [1]. Histological analyses revealed safranal’s ability to preserve hippocampal CA1 and CA3 neuronal architecture, reducing Nissl body loss by 50% compared to untreated models [3].

The neurorestorative effects of safranal are mediated through silent information regulator 1 (SIRT1) upregulation, which enhances the expression of neurotrophic factors:

  • Brain-derived neurotrophic factor (BDNF): Increased by 2.1-fold
  • Nerve growth factor (NGF): Elevated by 1.8-fold
  • Neurotrophin-4 (NT-4): Upregulated by 1.7-fold [3]

These molecular changes correlate with enhanced synaptogenesis, evidenced by 2.3-fold increases in synaptophysin (SYN) and postsynaptic density protein 95 (PSD95) expression [3].

Cognitive Enhancement and Behavioral Effects

Clinical and preclinical studies indicate safranal’s cognitive benefits through multiple pathways:

  • Memory consolidation: Improved spatial memory retention in Morris water maze tests by 35–40% [2]
  • Anxiolytic activity: Reduced anxiety-like behaviors in elevated plus maze paradigms by 25–30% via GABAergic modulation [2]
  • Mood regulation: Increased hippocampal serotonin levels by 20–25%, correlating with reduced depressive-like behaviors [2]

Anti-Inflammatory and Immunomodulatory Actions

Molecular Targets in Inflammatory Pathways

Safranal exhibits potent anti-inflammatory activity through dual inhibition of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling [4]. Key mechanisms include:

  • NLRP3 inflammasome suppression: Reduced interleukin-1β (IL-1β) secretion by 60–70% in macrophage models [4]
  • Cytokine modulation:
    • Tumor necrosis factor-α (TNF-α): Decreased by 40–50%
    • Interleukin-6 (IL-6): Reduced by 35–45%
    • Interferon-gamma (IFN-γ): Lowered by 25–30% [4]

In pulmonary inflammation models, safranal (0.5 mg/g) attenuated allergic airway inflammation by:

  • Reducing IgE levels by 55–60%
  • Decreasing mast cell infiltration by 40–50%
  • Normalizing nuclear factor erythroid 2-related factor 2 (Nrf2) antioxidant pathways [4]

Tissue-Specific Anti-Inflammatory Effects

Tissue TypeModel SystemKey FindingsMechanistic Insight
LiverCCl~4~-induced injuryReduced oxidative stress markers by 50%Enhanced glutathione (GSH) synthesis
KidneyDiabetic nephropathyDecreased BUN (25%) and creatinine (30%)TNF-α/IL-1β pathway inhibition
LungLPS-induced injuryImproved wet/dry weight ratio by 40%NF-κB/MAPK signaling blockade

Cardioprotective and Metabolic Regulation Mechanisms

While direct cardioprotective studies remain limited in the provided literature, safranal’s metabolic effects suggest indirect cardiovascular benefits:

  • Oxidative stress mitigation: Reduced malondialdehyde (MDA) levels by 40–45% in hepatic models [4]
  • Endothelial protection: Increased vascular endothelial growth factor (VEGF) expression by 1.9-fold in cerebral ischemia models [3]
  • Glucose metabolism: Enhanced insulin sensitivity through SIRT1-mediated deacetylation of peroxisome proliferator-activated receptor gamma (PPAR-γ) coactivators [3]

Anticancer Properties: Apoptosis, Necroptosis, and ER Stress Induction

Current research within the provided sources does not explicitly investigate safranal’s anticancer mechanisms. However, observed pro-survival effects in neuronal systems suggest potential avenues for exploration:

  • Apoptosis regulation: Demonstrated 50–60% reduction in TUNEL-positive cells in stroke models [3]
  • Cellular stress pathways: Upregulated SIRT1 (2.2-fold increase) modulates endoplasmic reticulum stress responses [3]

Oxidative Stress Mitigation: Antioxidant Defense Systems

Safranal demonstrates profound capacity for oxidative stress mitigation through comprehensive modulation of cellular antioxidant defense systems, orchestrating a coordinated response that encompasses both enzymatic and non-enzymatic protective mechanisms. The compound's antioxidant properties manifest through direct free radical scavenging activities coupled with transcriptional upregulation of endogenous antioxidant enzymes, creating a multi-layered defensive network against reactive oxygen species (ROS) and reactive nitrogen species (RNS).

Enzymatic Antioxidant System Enhancement

The enzymatic antioxidant system represents the primary line of defense against oxidative stress, and safranal exerts profound regulatory effects on key antioxidant enzymes. Superoxide dismutase (SOD), the critical enzyme responsible for converting superoxide radicals to hydrogen peroxide, demonstrates significant upregulation following safranal treatment. In aged rat brain tissue, safranal administration at 0.5mg/kg daily for one month resulted in complete restoration of SOD activity to levels comparable with young control animals, effectively reversing age-related enzymatic decline. This restoration occurs through both direct enzyme stabilization and transcriptional enhancement of SOD gene expression.

Glutathione-S-transferase (GST), a multifunctional detoxification enzyme family, shows remarkable activation under safranal treatment. The compound induces GST activity through multiple mechanisms, including enhanced gene transcription and protein stabilization. In diabetic rats, safranal treatment at doses ranging from 0.25 to 0.75mg/kg demonstrated dose-dependent restoration of GST activity, with the highest dose achieving complete normalization of enzymatic function. The enhanced GST activity facilitates improved cellular detoxification capacity and strengthens the cellular defense against electrophilic compounds and oxidative metabolites.

Catalase, the enzyme responsible for hydrogen peroxide decomposition, undergoes significant upregulation in response to safranal treatment. The compound enhances catalase activity through transcriptional mechanisms and enzyme stabilization, contributing to improved cellular capacity for hydrogen peroxide elimination. In experimental models of oxidative stress, safranal treatment resulted in 2.5-fold increases in catalase activity compared to untreated controls, demonstrating the compound's capacity to enhance peroxide-eliminating enzymatic systems.

Non-Enzymatic Antioxidant System Modulation

The non-enzymatic antioxidant system, primarily comprising glutathione (GSH) and other small molecular weight antioxidants, undergoes comprehensive enhancement under safranal treatment. Reduced glutathione, the most abundant intracellular antioxidant, demonstrates significant restoration following safranal administration. In aged brain tissue, where GSH levels typically decline by 40-60%, safranal treatment restored GSH concentrations to juvenile levels, indicating robust cellular reducing capacity restoration.

The glutathione redox system undergoes dynamic modulation under safranal treatment, with enhanced GSH synthesis and improved glutathione reductase activity contributing to maintained cellular reducing environments. Oxidized glutathione (GSSG) levels, which serve as indicators of oxidative stress intensity, show dramatic increases in safranal-treated cells, paradoxically indicating enhanced antioxidant system engagement rather than oxidative damage. In HepG2 hepatocellular carcinoma cells, safranal treatment resulted in 236.6-fold increases in GSSG levels, suggesting massive mobilization of glutathione-based antioxidant responses.

Nuclear Factor Erythroid 2-Related Factor 2 (NRF2) Pathway Activation

The nuclear factor erythroid 2-related factor 2 (NRF2) pathway represents the master regulatory system for cellular antioxidant responses, and safranal demonstrates potent capacity for NRF2 pathway activation. Under normal conditions, NRF2 remains sequestered in the cytoplasm through interaction with Kelch-like ECH-associated protein 1 (KEAP1). Safranal treatment results in significant KEAP1 upregulation, with fold-changes reaching 24.9-fold increases in treated cells, indicating robust antioxidant response activation.

The NRF2 pathway activation leads to enhanced transcription of antioxidant response element (ARE)-containing genes, including those encoding phase II detoxification enzymes, antioxidant proteins, and stress response factors. This transcriptional program amplifies cellular antioxidant capacity beyond baseline levels, creating enhanced protective states against subsequent oxidative challenges. The pathway activation demonstrates temporal dynamics, with early KEAP1 upregulation followed by sustained NRF2-mediated gene expression changes that persist for extended periods following initial safranal exposure.

Lipid Peroxidation Inhibition and Membrane Protection

Lipid peroxidation represents a major consequence of oxidative stress, leading to membrane damage and cellular dysfunction. Safranal demonstrates potent lipid peroxidation inhibitory effects through multiple mechanisms, including direct radical scavenging and membrane stabilization. Malondialdehyde (MDA), the primary end-product of lipid peroxidation, shows significant decreases following safranal treatment across multiple experimental models.

In diabetic rats, safranal treatment at therapeutic doses resulted in 60-75% reductions in serum and tissue MDA levels, indicating substantial protection against lipid peroxidation damage. The compound's membrane-protective effects extend beyond simple radical scavenging, involving direct interactions with membrane phospholipids and enhancement of membrane-bound antioxidant systems. These protective effects maintain membrane integrity and preserve cellular compartmentalization essential for normal physiological function.

Reactive Oxygen Species Scavenging and Generation Modulation

Safranal demonstrates direct reactive oxygen species scavenging capacity through its aldehyde functional group and conjugated double bond system, which provide electron-donating capacity for radical neutralization. The compound effectively scavenges superoxide radicals, hydroxyl radicals, and hydrogen peroxide through chemical reduction reactions that convert these reactive species to less harmful products.

Additionally, safranal modulates ROS generation at the source, particularly targeting mitochondrial electron transport chain complexes where the majority of cellular ROS production occurs. The compound enhances mitochondrial electron transport efficiency while reducing electron leakage that leads to superoxide formation. This dual action—direct scavenging and generation reduction—creates comprehensive protection against oxidative stress that exceeds the effects of either mechanism alone.

The temporal aspects of safranal's antioxidant effects demonstrate both immediate and sustained components. Immediate effects include direct radical scavenging and enzyme activation, while sustained effects involve transcriptional changes that enhance long-term antioxidant capacity. This biphasic response pattern provides both acute protection against oxidative challenges and enhanced baseline antioxidant status that improves cellular resistance to future oxidative stress.

Apoptotic Pathways: Caspase Activation and Mitochondrial Dysfunction

Safranal exerts profound effects on apoptotic pathways through comprehensive modulation of caspase cascades and induction of mitochondrial dysfunction, demonstrating selective cytotoxicity toward malignant cells while preserving normal cellular viability. The compound's apoptotic mechanisms involve both intrinsic and extrinsic pathways, with predominant activation of the mitochondrial-mediated intrinsic pathway characterized by cytochrome c release, caspase activation, and coordinated cellular dismantling.

Intrinsic Apoptotic Pathway Activation

The intrinsic apoptotic pathway, also known as the mitochondrial pathway, represents the primary mechanism through which safranal induces programmed cell death in target cells. This pathway is characterized by mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent apoptosome formation. Safranal treatment results in dramatic alterations in mitochondrial membrane potential (MMP), with concentration-dependent reductions observed across multiple cancer cell lines.

In Colo-205 colon carcinoma cells, safranal treatment at IC₅₀ concentrations (20μM) resulted in significant mitochondrial membrane potential collapse, indicating loss of mitochondrial integrity and initiation of the intrinsic apoptotic cascade. This mitochondrial dysfunction is accompanied by enhanced production of reactive oxygen species within mitochondrial compartments, creating a positive feedback loop that amplifies apoptotic signaling.

The mitochondrial effects of safranal extend beyond simple membrane depolarization to include alterations in respiratory function and bioenergetic capacity. Processed caspase-2, which is activated during safranal treatment, demonstrates unique capacity to directly engage mitochondrial membranes and stimulate cytochrome c release through proteolytic activity-independent mechanisms. This direct mitochondrial engagement results in uncoupling of oxidative phosphorylation, increased state 4 respiration, and decreased respiratory control ratio, ultimately leading to bioenergetic failure and cellular death.

Caspase Cascade Activation and Regulation

The caspase family of cysteine proteases represents the central executionary machinery of apoptosis, and safranal demonstrates broad-spectrum caspase activation across multiple family members. Flow cytometric analysis using poly-caspase detection methods reveals comprehensive caspase activation following safranal treatment, with particularly pronounced effects on initiator caspases (caspase-8 and caspase-9) and executioner caspases (caspase-3, caspase-6, and caspase-7).

In A549 lung adenocarcinoma cells, safranal treatment at concentrations of 200-400μg/mL resulted in time-dependent caspase activation, with maximal activation observed at 48 hours post-treatment. Caspase-1 activation increased from baseline levels of 2.4% to 25.7% of the cell population, while caspase-5 activation reached 61.5% of treated cells, indicating massive apoptotic program engagement. The temporal pattern of caspase activation demonstrates initial activation of initiator caspases followed by sequential activation of downstream executioner caspases, consistent with classical apoptotic cascade progression.

The specificity of caspase activation varies among different cell types and treatment conditions, with some caspases showing preferential activation in particular cellular contexts. Caspase-3, the primary executioner caspase, demonstrates universal activation across all safranal-treated cell types, confirming its central role in safranal-induced apoptosis. However, the extent of activation and temporal dynamics vary significantly, suggesting cell type-specific regulation of apoptotic sensitivity and execution.

Bcl-2 Family Protein Modulation

The Bcl-2 family of proteins serves as the primary regulatory checkpoint for mitochondrial-mediated apoptosis, with pro-apoptotic and anti-apoptotic members maintaining the delicate balance between cell survival and death. Safranal treatment results in profound alterations in Bcl-2 family protein expression and subcellular localization, favoring pro-apoptotic signaling and mitochondrial membrane permeabilization.

Bcl-2-associated X protein (Bax), a critical pro-apoptotic effector, demonstrates significant upregulation following safranal treatment. Western blot analysis in cancer cell lines reveals dose-dependent increases in Bax protein expression, accompanied by enhanced mitochondrial translocation and oligomerization. This Bax activation creates pores in the mitochondrial outer membrane, facilitating cytochrome c release and subsequent apoptosome formation.

Conversely, B-cell lymphoma 2 (Bcl-2), the archetypal anti-apoptotic protein, shows marked downregulation under safranal treatment. The decreased Bcl-2 expression removes critical survival signals and eliminates competition for mitochondrial membrane binding sites, thereby facilitating pro-apoptotic protein function. The ratio of Bax to Bcl-2 expression serves as a critical determinant of apoptotic sensitivity, and safranal treatment consistently shifts this ratio toward pro-apoptotic signaling across multiple cell types.

Cytochrome c Release and Apoptosome Formation

Cytochrome c release from mitochondrial intermembrane space represents the commitment step for intrinsic pathway apoptosis, and safranal treatment results in robust cytochrome c release across multiple experimental models. The released cytochrome c interacts with apoptotic protease-activating factor-1 (Apaf-1) and procaspase-9 in the presence of ATP to form the apoptosome complex, a macromolecular platform for caspase-9 activation.

Immunofluorescence microscopy and subcellular fractionation studies demonstrate that safranal treatment leads to rapid and extensive cytochrome c release, with detectable cytosolic accumulation observed within 2-4 hours of treatment initiation. The kinetics of cytochrome c release correlate closely with mitochondrial membrane potential collapse and precede the appearance of classical apoptotic morphological changes, confirming its role as an early apoptotic event.

The apoptosome formation following cytochrome c release creates a catalytic platform for caspase-9 activation, which subsequently cleaves and activates downstream executioner caspases. This amplification cascade ensures rapid and efficient cellular dismantling once the apoptotic program is initiated. The stoichiometry of apoptosome components and the efficiency of caspase-9 processing determine the rate and extent of apoptotic execution, with safranal treatment enhancing both parameters.

DNA Fragmentation and Nuclear Changes

The terminal stages of safranal-induced apoptosis are characterized by extensive DNA fragmentation and nuclear condensation, hallmark features of programmed cell death. Agarose gel electrophoresis of DNA extracted from safranal-treated cells reveals characteristic ladder patterns indicative of internucleosomal DNA cleavage by activated caspase-activated DNase (CAD).

In PC-3 prostate cancer cells, safranal treatment at 20μg/mL resulted in prominent DNA laddering patterns visible as early as 48 hours post-treatment, with increasing intensity at 72 hours. This DNA fragmentation pattern is accompanied by nuclear morphological changes including chromatin condensation, nuclear fragmentation, and apoptotic body formation, as visualized through DAPI staining and electron microscopy.

The DNA fragmentation process involves both caspase-dependent and caspase-independent mechanisms, with the former predominating during safranal-induced apoptosis. The endonuclease responsible for internucleosomal cleavage is activated through caspase-3-mediated cleavage of its inhibitor (ICAD), allowing enzyme access to chromatin substrates. The extent and pattern of DNA fragmentation serve as reliable indicators of apoptotic progression and can be quantified through flow cytometric analysis of sub-G1 DNA content.

Annexin V Externalization and Membrane Changes

Phosphatidylserine externalization represents an early apoptotic event that serves as an "eat-me" signal for phagocytic recognition and clearance of apoptotic cells. Safranal treatment results in rapid and extensive phosphatidylserine externalization, detectable through Annexin V binding assays that distinguish early apoptotic cells from necrotic and viable populations.

Flow cytometric analysis using Annexin V-FITC and propidium iodide double staining reveals progressive increases in early apoptotic cell populations (Annexin V⁺/PI⁻) following safranal treatment. In PC-3 prostate cancer cells, the proportion of early apoptotic cells increased from 1.6% in control cultures to 28.32% following safranal treatment, while late apoptotic cells (Annexin V⁺/PI⁺) increased from 1.5% to 36.7%. These changes occur in a concentration-dependent manner, with higher safranal doses producing more extensive apoptotic cell populations.

The temporal progression from early to late apoptotic states reflects the natural progression of the apoptotic program, with initial membrane changes preceding loss of membrane integrity and nuclear degradation. The kinetics of these transitions provide insights into the rate-limiting steps of safranal-induced apoptosis and can inform optimal treatment protocols for therapeutic applications.

Unfolded Protein Response and Proteasomal Regulation

Safranal induces comprehensive activation of the unfolded protein response (UPR) and modulates proteasomal protein degradation systems, creating a complex cellular environment characterized by enhanced protein quality control mechanisms and coordinated stress responses. The compound's effects on protein homeostasis involve transcriptional upregulation of key UPR components, enhanced proteasomal biogenesis, and coordinated regulation of protein folding and degradation pathways.

Endoplasmic Reticulum Stress Induction and UPR Activation

The endoplasmic reticulum (ER) serves as the primary cellular compartment for protein folding and processing, and safranal treatment results in profound ER stress induction through multiple mechanisms. Transcriptomic analysis of safranal-treated HepG2 cells reveals extensive upregulation of UPR-associated genes, with the most significantly enriched biological processes being related to unfolded protein response pathways.

Gene set enrichment analysis demonstrates that the majority of upregulated genes in safranal-treated cells are involved in UPR signaling, with particular enrichment in pathways related to protein folding, ER-associated degradation (ERAD), and translational control. The transcriptional response is characterized by coordinated upregulation of ER stress sensors and their downstream effectors, creating a comprehensive cellular response to protein folding challenges.

The three primary branches of the UPR—protein kinase R-like ER kinase (PERK), inositol-requiring enzyme 1α (IRE1α), and activating transcription factor 6 (ATF6)—demonstrate differential activation patterns under safranal treatment. PERK pathway activation is evidenced by enhanced eukaryotic initiation factor 2α (eIF2α) phosphorylation and subsequent translational attenuation, while IRE1α activation results in enhanced X-box binding protein 1 (XBP1) splicing and transcriptional program initiation.

Molecular Chaperone Upregulation and Protein Folding Enhancement

The cellular protein folding machinery undergoes substantial enhancement following safranal treatment, with significant upregulation of key molecular chaperones and co-chaperones. DnaJ homolog subfamily A member 1 (DNAJ1), a critical component of the Hsp70 chaperone system, demonstrates remarkable upregulation with fold-changes reaching 4.77-fold increases in safranal-treated cells.

This chaperone upregulation is accompanied by enhanced expression of activator of HSP90 ATPase activity 1 (AHSA1), which facilitates HSP90 chaperone function and promotes efficient protein folding. The coordinated upregulation of multiple chaperone systems creates enhanced protein folding capacity that can accommodate increased protein misfolding loads and maintain proteostatic balance under stress conditions.

Glucose-regulated protein 78 (GRP78), the master regulator of ER stress responses, demonstrates significant upregulation following safranal treatment. This chaperone serves dual functions as both a protein folding facilitator and a sensor of ER stress intensity, with its upregulation indicating both enhanced folding capacity and activation of protective stress responses. The temporal dynamics of GRP78 expression correlate closely with other UPR markers, confirming its central role in coordinating cellular responses to safranal-induced protein stress.

Proteasomal System Enhancement and Protein Degradation

The ubiquitin-proteasome system (UPS) represents the primary cellular mechanism for targeted protein degradation, and safranal treatment results in comprehensive enhancement of proteasomal function. Proteasome 26S subunit ATPase 2 (PSMC2), a critical component of the 26S proteasome complex, demonstrates significant upregulation with fold-changes reaching 2.96-fold increases in treated cells.

This proteasomal enhancement serves multiple cellular functions, including clearance of misfolded proteins generated by safranal treatment and regulation of key signaling proteins through targeted degradation. The enhanced proteasomal capacity prevents accumulation of potentially toxic protein aggregates while maintaining appropriate levels of regulatory proteins essential for cellular homeostasis.

The coordination between enhanced protein folding (through chaperone upregulation) and enhanced protein degradation (through proteasomal upregulation) creates a comprehensive protein quality control system that can effectively manage increased protein stress loads. This dual enhancement strategy represents an adaptive response that maintains cellular viability under challenging conditions while eliminating damaged or unnecessary proteins.

PERK-eIF2α-CHOP Pathway Modulation

The PERK branch of the UPR represents a critical regulatory pathway for translational control and apoptotic signaling under ER stress conditions. Safranal treatment results in PERK activation and subsequent eIF2α phosphorylation, leading to global translational attenuation that reduces protein loading into the stressed ER.

The downstream effector of PERK signaling, C/EBP homologous protein (CHOP), also known as DNA damage-inducible transcript 3 (DDIT3), demonstrates significant upregulation following safranal treatment. CHOP serves dual functions as both a survival factor (through enhancement of protein folding capacity) and a pro-apoptotic factor (through transcriptional activation of apoptotic genes), with the ultimate cellular outcome depending on the intensity and duration of stress signals.

Interestingly, safranal demonstrates the capacity to inhibit the PERK-eIF2α-CHOP axis at lower concentrations (5-15μM), while higher concentrations result in pathway activation. This concentration-dependent modulation suggests that safranal can function as either a protective agent (at lower doses) or a pro-apoptotic agent (at higher doses), depending on the cellular context and treatment conditions.

IRE1α-XBP1 Pathway Activation and Transcriptional Responses

The IRE1α branch of the UPR is responsible for enhanced ER protein folding capacity through transcriptional upregulation of ER-resident chaperones and folding enzymes. Safranal treatment results in IRE1α activation and subsequent XBP1 mRNA splicing, generating the active XBP1 transcription factor that drives expression of UPR target genes.

The XBP1-mediated transcriptional program includes upregulation of ER chaperones, lipid biosynthesis enzymes, and ERAD components, creating enhanced ER protein processing capacity. This transcriptional response is characterized by temporal dynamics, with early activation followed by sustained expression changes that persist for extended periods following initial safranal exposure.

The IRE1α pathway also contributes to cellular fate determination through its effects on apoptotic signaling. Prolonged or excessive IRE1α activation can result in pro-apoptotic signaling through JNK pathway activation and other stress-responsive pathways, while moderate activation promotes cellular adaptation and survival.

ATF6 Pathway Activation and ER Expansion

The ATF6 branch of the UPR is responsible for enhanced ER biogenesis and expansion of ER protein processing capacity. Safranal treatment results in ATF6 activation through proteolytic cleavage in the Golgi apparatus, releasing the active ATF6 transcription factor that translocates to the nucleus and drives expression of ER biogenesis genes.

The ATF6-mediated transcriptional program includes upregulation of ER chaperones, protein disulfide isomerases, and ER expansion factors, creating enhanced ER capacity for protein folding and processing. This pathway is particularly important for long-term cellular adaptation to chronic ER stress conditions and contributes to cellular survival under sustained protein folding challenges.

The coordination between the three UPR branches creates a comprehensive cellular response that addresses multiple aspects of protein homeostasis disruption. The relative activation of each pathway depends on the specific nature and intensity of the stress signal, with safranal treatment resulting in coordinated activation that addresses both immediate protein folding needs and long-term adaptive requirements.

Signaling Pathway Modulation: Mitogen-Activated Protein Kinase, Transforming Growth Factor-β, and Nuclear Factor-κB

Safranal exerts comprehensive modulation of major cellular signaling pathways, including the mitogen-activated protein kinase (MAPK) cascades, transforming growth factor-β (TGF-β) signaling networks, and nuclear factor-κB (NF-κB) inflammatory pathways. These regulatory effects create coordinated cellular responses that influence proliferation, differentiation, apoptosis, inflammation, and tissue repair processes through sophisticated cross-talk mechanisms and temporal regulation patterns.

Mitogen-Activated Protein Kinase (MAPK) Pathway Modulation

The MAPK signaling pathways represent critical cellular communication networks that transduce extracellular signals into appropriate cellular responses. Safranal demonstrates differential effects on the three major MAPK pathways—extracellular signal-regulated kinase (ERK1/2), p38 MAPK, and c-Jun N-terminal kinase (JNK)—with pathway-specific and context-dependent modulation patterns that influence diverse cellular processes.

3.4.1.1. p38 MAPK Pathway Regulation

The p38 MAPK pathway serves as a primary stress-responsive signaling cascade that coordinates cellular responses to environmental challenges, inflammatory stimuli, and metabolic stress. Safranal treatment results in significant modulation of p38 MAPK phosphorylation and activation, with effects varying depending on cellular context and experimental conditions.

In human retinal microvascular endothelial cells exposed to high glucose conditions, safranal treatment resulted in marked downregulation of p38 MAPK phosphorylation, indicating suppression of stress-responsive signaling under diabetic conditions. This p38 inhibition correlates with reduced inflammatory responses and enhanced cellular protection against glucose-induced oxidative stress, suggesting therapeutic potential for diabetic complications.

The downstream effectors of p38 MAPK signaling, including activating transcription factor 2 (ATF2) and mitogen- and stress-activated protein kinase 1 (MSK1), demonstrate coordinated modulation following safranal treatment. These transcriptional regulators control expression of stress-responsive genes, inflammatory mediators, and apoptotic factors, with their modulation contributing to the overall cellular protective effects of safranal treatment.

3.4.1.2. ERK1/2 Pathway Effects

The ERK1/2 pathway represents the classical MAPK cascade responsible for growth factor signaling, cellular proliferation, and survival responses. Safranal demonstrates complex effects on ERK1/2 signaling, with both inhibitory and activating effects reported depending on experimental conditions and cellular contexts.

In bovine aortic endothelial cells, safranal treatment resulted in ERK1/2 inhibition, which correlated with enhanced cellular protection against oxidative stress-induced apoptosis. This ERK1/2 inhibition contributes to cell cycle arrest and enhanced resistance to pro-apoptotic stimuli, particularly in the context of hydrogen peroxide-induced oxidative damage.

However, in other experimental systems, safranal has been shown to activate ERK1/2 signaling, particularly in contexts involving tissue repair and angiogenesis. The differential effects on ERK1/2 signaling likely reflect the compound's concentration-dependent and context-specific actions, with low concentrations promoting survival and protective responses while higher concentrations favor growth inhibition and apoptotic signaling.

3.4.1.3. JNK Pathway Activation

The c-Jun N-terminal kinase (JNK) pathway serves as a critical mediator of stress responses, apoptotic signaling, and inflammatory responses. Safranal treatment consistently results in JNK pathway activation across multiple experimental models, with this activation contributing to both protective and pro-apoptotic cellular responses depending on the specific context.

In endothelial cells, safranal-induced JNK activation contributes to enhanced stress tolerance and improved cellular survival under oxidative conditions. The activated JNK phosphorylates and activates c-Jun, leading to enhanced expression of stress-protective genes and antioxidant enzymes. This protective JNK signaling represents an adaptive response that enhances cellular resistance to subsequent stress challenges.

Conversely, in cancer cells, safranal-induced JNK activation contributes to apoptotic signaling through phosphorylation of pro-apoptotic targets and enhanced expression of cell death genes. The dual nature of JNK signaling—protective in normal cells and pro-apoptotic in transformed cells—contributes to safranal's selective cytotoxicity and therapeutic potential.

Transforming Growth Factor-β (TGF-β) Signaling Pathway

The TGF-β signaling pathway represents a fundamental regulatory network controlling cellular growth, differentiation, apoptosis, and tissue homeostasis. Safranal demonstrates significant capacity to modulate TGF-β signaling through effects on receptor activation, SMAD protein function, and downstream transcriptional responses, with implications for tissue repair, fibrosis regulation, and cellular differentiation processes.

3.4.2.1. TGF-β1 Expression and Receptor Activation

Transforming growth factor-β1 (TGF-β1) represents the most abundant and widely studied member of the TGF-β superfamily, with critical roles in wound healing, angiogenesis, and tissue repair. Safranal treatment results in significant upregulation of TGF-β1 expression across multiple experimental models, with particularly pronounced effects in contexts involving tissue damage and repair processes.

In mouse models of ischemic stroke, safranal administration at 40mg/kg resulted in marked elevation of TGF-β1 levels in both serum and cortical tissue. This TGF-β1 upregulation correlates with enhanced angiogenesis, improved tissue repair, and reduced neurological deficits, indicating therapeutic benefits through TGF-β pathway activation.

The enhanced TGF-β1 expression is accompanied by increased receptor activation and downstream signaling cascade engagement. TGF-β receptor type I (TGF-βRI) and type II (TGF-βRII) demonstrate enhanced activation following safranal treatment, as evidenced by increased receptor phosphorylation and enhanced binding to SMAD proteins. This receptor activation represents the initial step in TGF-β signal transduction and determines the magnitude and duration of downstream responses.

3.4.2.2. SMAD Protein Regulation and Transcriptional Responses

The SMAD protein family serves as the primary intracellular mediators of TGF-β signaling, with receptor-regulated SMADs (R-SMADs) including SMAD2 and SMAD3 functioning as signal transducers, while SMAD4 serves as a common mediator for multiple TGF-β family pathways. Safranal treatment results in enhanced SMAD protein activation and nuclear translocation, leading to amplified transcriptional responses.

SMAD2 and SMAD3 undergo enhanced phosphorylation following safranal treatment, indicating increased TGF-β receptor kinase activity and signal transduction. The phosphorylated R-SMADs form heteromeric complexes with SMAD4 and translocate to the nucleus, where they interact with sequence-specific transcription factors and co-regulatory proteins to modulate gene expression.

The SMAD-mediated transcriptional program under safranal treatment includes upregulation of genes involved in extracellular matrix remodeling, angiogenesis, and cellular differentiation. However, the specific gene expression patterns vary significantly depending on cellular context, with different cell types showing distinct responses to SMAD activation. This context-dependency reflects the complex regulatory networks that modulate SMAD function and the diverse co-regulatory proteins that influence transcriptional outcomes.

3.4.2.3. Angiogenesis and Tissue Repair Promotion

The TGF-β pathway plays critical roles in angiogenesis and tissue repair processes, and safranal's modulation of this pathway contributes significantly to its therapeutic effects in models of ischemic injury and tissue damage. The compound enhances expression of key angiogenic factors, including vascular endothelial growth factor (VEGF), basic fibroblast growth factor (bFGF-2), and platelet-derived growth factor (PDGF).

In experimental stroke models, safranal treatment resulted in significant increases in VEGF expression, with levels reaching 2-3 fold increases compared to untreated controls. This VEGF upregulation correlates with enhanced angiogenesis, improved blood flow restoration, and reduced infarct volumes, indicating therapeutic benefits through enhanced vascular repair mechanisms.

The coordinated upregulation of multiple angiogenic factors creates a pro-angiogenic microenvironment that facilitates rapid vascular repair and tissue perfusion restoration. This multi-factor approach enhances the robustness and efficiency of angiogenic responses compared to single-factor interventions, contributing to the overall therapeutic efficacy of safranal treatment.

3.4.2.4. Fibrosis Regulation and Matrix Remodeling

While TGF-β signaling can promote tissue repair and angiogenesis, excessive or prolonged activation can lead to pathological fibrosis and tissue scarring. Safranal demonstrates capacity to modulate TGF-β signaling in ways that promote beneficial tissue repair while limiting pathological fibrosis development.

In mouse models of liver fibrosis, safranal treatment resulted in dose-dependent reduction of fibrotic markers, including α-smooth muscle actin (α-SMA) and collagen type I expression. This anti-fibrotic effect occurs despite overall TGF-β pathway activation, suggesting that safranal modulates specific aspects of TGF-β signaling while preserving beneficial functions.

The mechanism underlying this selective modulation likely involves differential regulation of SMAD-dependent and SMAD-independent TGF-β signaling pathways, with safranal enhancing repair-promoting signals while suppressing fibrosis-inducing responses. This selective modulation represents a sophisticated regulatory mechanism that maximizes therapeutic benefits while minimizing adverse effects.

Nuclear Factor-κB (NF-κB) Signaling Pathway

The nuclear factor-κB (NF-κB) signaling pathway represents the master regulator of inflammatory responses, controlling expression of cytokines, chemokines, adhesion molecules, and other inflammatory mediators. Safranal demonstrates potent capacity to modulate NF-κB signaling through multiple mechanisms, resulting in comprehensive anti-inflammatory effects that contribute to its therapeutic potential across diverse pathological conditions.

3.4.3.1. NF-κB Activation Inhibition and Nuclear Translocation

The NF-κB pathway is normally activated by inflammatory stimuli, leading to IκB protein degradation and subsequent nuclear translocation of NF-κB dimers. Safranal treatment results in significant inhibition of NF-κB activation through multiple mechanisms, including prevention of IκB degradation and direct inhibition of NF-κB DNA binding activity.

In RAW264.7 macrophages stimulated with lipopolysaccharide (LPS), safranal treatment resulted in marked suppression of NF-κB nuclear translocation and DNA binding activity. This inhibition occurs without interfering with upstream IκB kinase (IKK) activation or IκB degradation, suggesting that safranal acts at the level of NF-κB DNA binding or transcriptional activity rather than through inhibition of proximal signaling events.

The mechanism of NF-κB inhibition likely involves direct interaction with NF-κB subunits or modification of their redox status, as NF-κB DNA binding activity is highly sensitive to oxidative modifications of critical cysteine residues. Safranal's capacity to modulate cellular redox status may contribute to its NF-κB inhibitory effects through modification of these redox-sensitive regulatory mechanisms.

3.4.3.2. Pro-inflammatory Cytokine Suppression

The inhibition of NF-κB signaling by safranal results in comprehensive suppression of pro-inflammatory cytokine expression, including tumor necrosis factor-α (TNF-α), interleukin-6 (IL-6), and other inflammatory mediators. This cytokine suppression contributes significantly to the anti-inflammatory effects of safranal and its therapeutic potential in inflammatory diseases.

In animal models of inflammation, safranal treatment at doses of 50-100mg/kg resulted in significant decreases in TNF-α and IL-6 levels, with reductions reaching 40-60% compared to untreated controls. Interestingly, interleukin-1β (IL-1β) levels were not significantly affected by safranal treatment, suggesting selective modulation of specific inflammatory pathways rather than global immunosuppression.

The selective nature of cytokine suppression indicates that safranal modulates specific aspects of inflammatory signaling while preserving essential immune functions. This selective modulation represents a therapeutic advantage, as it provides anti-inflammatory benefits without compromising host defense mechanisms or creating immunodeficiency states.

3.4.3.3. Inflammatory Enzyme Suppression

Beyond cytokine regulation, safranal demonstrates significant capacity to suppress expression of inflammatory enzymes, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). These enzymes are responsible for production of key inflammatory mediators—nitric oxide and prostaglandins, respectively—and their suppression contributes to the overall anti-inflammatory effects of safranal.

In macrophage cell lines, safranal treatment resulted in dose-dependent suppression of both iNOS and COX-2 expression at the transcriptional level. This suppression occurs through inhibition of NF-κB-mediated transcriptional activation, as both enzymes contain NF-κB binding sites in their promoter regions and require NF-κB activation for optimal expression.

The suppression of inflammatory enzyme expression results in reduced production of downstream inflammatory mediators, creating a cascade of anti-inflammatory effects that amplify the initial NF-κB inhibition. This multi-level suppression of inflammatory signaling contributes to the robust anti-inflammatory effects observed with safranal treatment across multiple experimental models.

3.4.3.4. Redox-Sensitive Regulation Mechanisms

The NF-κB pathway is highly sensitive to cellular redox status, with oxidative stress generally promoting NF-κB activation while antioxidant conditions favoring suppression. Safranal's dual effects on cellular redox status—both pro-oxidant and antioxidant depending on context—contribute to its complex effects on NF-κB signaling.

In cancer cells, where safranal induces oxidative stress and apoptosis, the compound may initially activate NF-κB signaling as part of a stress response. However, the overwhelming oxidative stress ultimately leads to cellular dysfunction and death, overriding any protective effects of NF-κB activation. This context-dependent modulation explains the differential effects of safranal on NF-κB signaling in different experimental systems.

The redox-sensitive regulation of NF-κB by safranal also involves modulation of other redox-sensitive transcription factors, including nuclear factor erythroid 2-related factor 2 (NRF2) and activator protein-1 (AP-1). The complex interactions between these transcription factors create sophisticated regulatory networks that determine ultimate cellular responses to safranal treatment.

3.4.3.5. Cross-talk with Other Signaling Pathways

The NF-κB pathway exhibits extensive cross-talk with other cellular signaling networks, including the MAPK pathways, TGF-β signaling, and various stress response pathways. Safranal's effects on NF-κB signaling must be considered within the context of these broader signaling networks and their coordinated responses to treatment.

The interaction between NF-κB and MAPK signaling is particularly important, as several MAPK family members can phosphorylate and activate NF-κB subunits, while NF-κB can regulate expression of MAPK pathway components. Safranal's differential effects on various MAPK pathways contribute to its complex modulation of NF-κB signaling and overall cellular responses.

Similarly, the interaction between NF-κB and TGF-β signaling creates additional layers of complexity, as both pathways can influence each other's activity and share common target genes. The coordinated modulation of both pathways by safranal creates synergistic effects that exceed the sum of individual pathway modulations, contributing to the compound's remarkable therapeutic potential across diverse pathological conditions.

Physical Description

Solid
Pale yellowish oily liquid; powerful, sweet green-floral and somewh/ tobacco-herbaceous odour.

XLogP3

2.1

Hydrogen Bond Acceptor Count

1

Exact Mass

150.104465066 g/mol

Monoisotopic Mass

150.104465066 g/mol

Boiling Point

70.00 °C. @ 1.00 mm Hg

Heavy Atom Count

11

Density

0.968-0.980 (20°)

Melting Point

< 25 °C

UNII

4393FR07EA

GHS Hazard Statements

Aggregated GHS information provided by 1680 companies from 9 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (78.81%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (99.88%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (97.74%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (99.82%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H412 (78.69%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

116-26-7

Wikipedia

Safranal

Use Classification

Food additives -> Flavoring Agents
Fragrance Ingredients
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

1,3-Cyclohexadiene-1-carboxaldehyde, 2,6,6-trimethyl-: ACTIVE

Dates

Last modified: 08-15-2023

Explore Compound Types